Trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane
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Overview
Description
BIS(TRIMETHYLSILOXY)ETHYLSILANE is an organosilicon compound with the molecular formula C8H24O2Si3. It is a colorless to yellowish clear liquid known for its unique chemical properties and applications in various fields. This compound is often used as a raw material and intermediate in organic synthesis, pharmaceuticals, and dyestuff industries .
Preparation Methods
BIS(TRIMETHYLSILOXY)ETHYLSILANE can be synthesized through several methods. One common synthetic route involves the reaction of chlorotrimethylsilane with ethyldichlorosilane in the presence of a catalyst. The reaction typically occurs in an organic solvent such as toluene at room temperature, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
BIS(TRIMETHYLSILOXY)ETHYLSILANE undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon hydrides across carbon-carbon multiple bonds, forming organosilicon compounds.
Oxidation: The compound can be oxidized to form silanols and other oxygen-containing derivatives.
Substitution: It can participate in substitution reactions where the trimethylsiloxy groups are replaced by other functional groups.
Common reagents used in these reactions include hydrosilanes, oxidizing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BIS(TRIMETHYLSILOXY)ETHYLSILANE has a wide range of applications in scientific research:
Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents and active ingredients.
Dyestuff: It is employed in the production of dyes and pigments.
Material Science: The compound is used in the preparation of silicone-based materials, including hydrogels for contact lenses.
Mechanism of Action
The mechanism of action of BIS(TRIMETHYLSILOXY)ETHYLSILANE involves its ability to act as a hydride donor or radical H-donor in various chemical reactions. The silicon atoms in the compound have a high affinity for oxygen and fluorine, making it an effective reducing agent in organic synthesis . The compound can also participate in radical reactions, contributing to its versatility in chemical processes.
Comparison with Similar Compounds
BIS(TRIMETHYLSILOXY)ETHYLSILANE can be compared to other similar organosilicon compounds, such as:
BIS(TRIMETHYLSILOXY)METHYLSILANE: This compound has a similar structure but with a methyl group instead of an ethyl group.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, this compound has three trimethylsilyl groups attached to a silicon atom.
The uniqueness of BIS(TRIMETHYLSILOXY)ETHYLSILANE lies in its specific reactivity and applications in various fields, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C8H24O2Si3 |
---|---|
Molecular Weight |
236.53 g/mol |
IUPAC Name |
trimethyl-(2-silyl-1-trimethylsilyloxyethoxy)silane |
InChI |
InChI=1S/C8H24O2Si3/c1-12(2,3)9-8(7-11)10-13(4,5)6/h8H,7H2,1-6,11H3 |
InChI Key |
WAQGZSSSGDJLFT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C[SiH3])O[Si](C)(C)C |
Origin of Product |
United States |
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